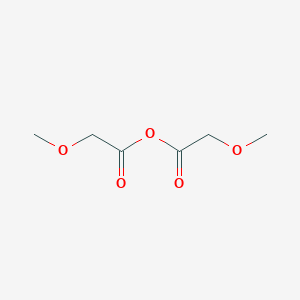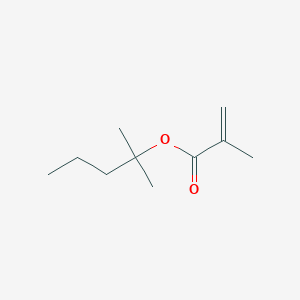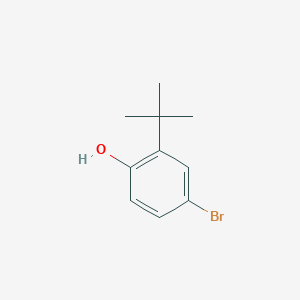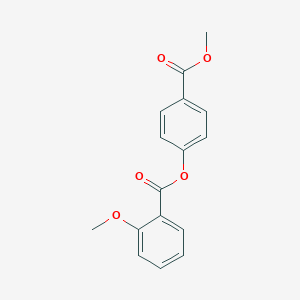
4-(Methoxycarbonyl)phenyl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)phenyl 2-methoxybenzoate, also known as methyl 4-(2-methoxyphenyl)-2-oxo-2H-benzoate, is a chemical compound that belongs to the class of benzoyl derivatives. It is widely used in scientific research due to its diverse applications in various fields, including medicine, chemistry, and biology.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 2-methoxybenzoate has various scientific research applications, including:
1. Medicinal Chemistry: The compound has been used as a starting material in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and antitumor agents.
2. Organic Synthesis: The compound is used in the synthesis of various organic compounds, including benzoyl derivatives, which are widely used in organic chemistry.
3. Material Science: The compound has been used as a building block in the synthesis of various materials, including liquid crystals and polymers.
Mechanism Of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate include:
1. Anti-inflammatory: The compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit COX and LOX enzymes.
2. Antifungal: The compound has been shown to have antifungal activity against various fungal strains.
3. Antitumor: The compound has been shown to have antitumor activity against various cancer cell lines.
Advantages And Limitations For Lab Experiments
The advantages and limitations of 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate for lab experiments include:
Advantages:
1. High Purity: The compound can be easily synthesized and purified to a high degree of purity, making it ideal for lab experiments.
2. Diverse Applications: The compound has diverse applications in various fields, including medicine, chemistry, and biology.
3. Cost-effective: The compound is relatively inexpensive, making it accessible to researchers with limited budgets.
Limitations:
1. Limited Solubility: The compound has limited solubility in water, which may limit its use in certain experiments.
2. Toxicity: The compound may be toxic to certain organisms, which may limit its use in certain experiments.
Future Directions
The future directions of 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate include:
1. Development of new drugs: The compound can be used as a starting material in the synthesis of new drugs with improved efficacy and safety profiles.
2. Understanding the mechanism of action: Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
3. Synthesis of new materials: The compound can be used as a building block in the synthesis of new materials with unique properties and applications.
Conclusion
In conclusion, 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate is a chemical compound with diverse applications in various fields, including medicine, chemistry, and biology. The compound can be easily synthesized and purified to a high degree of purity, making it ideal for lab experiments. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with 4-(Methoxycarbonyl)phenyl magnesium bromide, followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography.
properties
CAS RN |
65220-51-1 |
|---|---|
Product Name |
4-(Methoxycarbonyl)phenyl 2-methoxybenzoate |
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-19-14-6-4-3-5-13(14)16(18)21-12-9-7-11(8-10-12)15(17)20-2/h3-10H,1-2H3 |
InChI Key |
CTXJMMGFFBIDDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



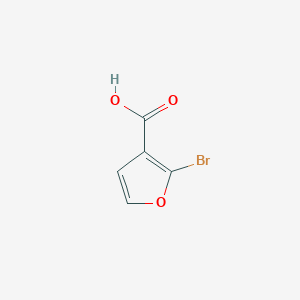
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)
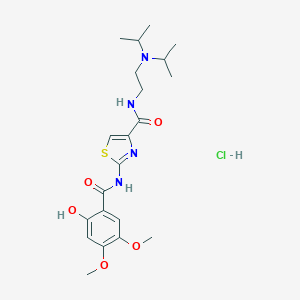
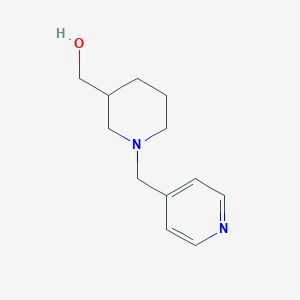
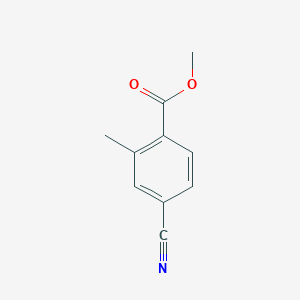
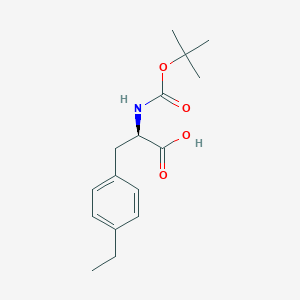
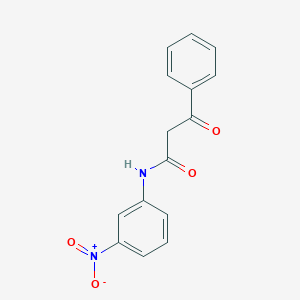
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
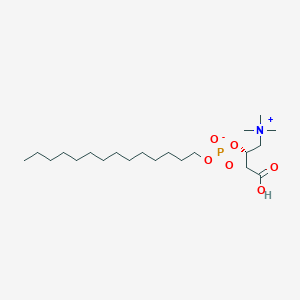
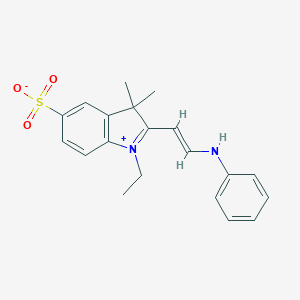
![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)
